5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole

Lipophilicity Drug-likeness Membrane permeability

Researchers optimizing kinase inhibitor leads require precise halogenation patterns for target binding. This 5-bromo-6-fluoro-N1-isopropyl benzotriazole (XLogP3 2.8) delivers a validated pharmacophore for CK2 inhibitor libraries. • Orthogonal functionalization: Br for Pd-catalyzed cross-coupling, F for selective SNAr displacement • Balanced lipophilicity (XLogP3 2.8) avoids promiscuous binding while maintaining membrane permeability • ≥98% purity ensures reproducible coupling efficiency and biological assay outcomes

Molecular Formula C9H9BrFN3
Molecular Weight 258.094
CAS No. 1345471-93-3
Cat. No. B567410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole
CAS1345471-93-3
Molecular FormulaC9H9BrFN3
Molecular Weight258.094
Structural Identifiers
SMILESCC(C)N1C2=CC(=C(C=C2N=N1)Br)F
InChIInChI=1S/C9H9BrFN3/c1-5(2)14-9-4-7(11)6(10)3-8(9)12-13-14/h3-5H,1-2H3
InChIKeyXLWBVPJNIOOHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole: A Halogenated Benzotriazole Building Block with Distinct Physicochemical and Pharmacophoric Features for Drug Discovery and Agrochemical Synthesis


5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole (CAS: 1345471-93-3) is a heterocyclic benzotriazole derivative characterized by a bromine atom at position 5, a fluorine atom at position 6, and an isopropyl substituent at the N1 position of the triazole ring [1]. With a molecular weight of 258.09 g/mol and the formula C9H9BrFN3, it belongs to a class of halogenated benzotriazoles that have demonstrated utility as synthetic auxiliaries and privileged scaffolds in medicinal chemistry [2][3]. The combination of electron-withdrawing halogen substituents with a moderately lipophilic N1-isopropyl group imparts a distinct property profile that differentiates it from simpler benzotriazoles and other halogenated analogs, positioning it as a versatile intermediate for constructing complex molecular frameworks in pharmaceutical and agrochemical research .

Why Unsubstituted or Simply Halogenated Benzotriazoles Cannot Replicate the Performance Profile of 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole


Benzotriazoles are not monolithic; their physicochemical and biological behaviors are exquisitely sensitive to the pattern and nature of ring substitution. Unsubstituted 1H-benzotriazole exhibits low lipophilicity (XLogP3 ≈ 1.0) and a basic pKa (~8.37), which limit membrane permeability and restrict binding to hydrophobic protein pockets [1][2]. Systematic structure-activity relationship (SAR) studies have established that halogenation at the 5- and 6-positions is critical for enhancing binding affinity to therapeutic targets such as protein kinase CK2, with bromine substitution providing optimal hydrophobic contributions [3]. Furthermore, the N1-isopropyl group in the target compound serves as a key modulator of steric bulk and lipophilicity compared to smaller N1-alkyl (e.g., methyl) or larger N1-aralkyl (e.g., benzyl) analogs, directly impacting solubility, metabolic stability, and synthetic handle versatility [4]. Consequently, a generic substitution with a simpler benzotriazole or a differently halogenated analog would not preserve the intended performance in assays, lead optimization, or multi-step synthetic routes, making the precise selection of 5-bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole essential for achieving reproducible research outcomes.

Quantitative Differentiation Evidence: 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole vs. Benzotriazole Analogs


Lipophilicity (XLogP3) Comparison: Increased Membrane Permeability vs. Unsubstituted and Mono-Halogenated Benzotriazoles

5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole demonstrates a calculated partition coefficient (XLogP3) of 2.8, which is substantially higher than that of unsubstituted 1H-benzotriazole (XLogP3 = 1.0) and the mono-brominated analog 5-bromo-1H-benzotriazole (XLogP3 = 1.7) [1][2]. This 1.8- and 1.1-unit increase in logP, respectively, reflects enhanced lipophilicity conferred by the synergistic effect of the 5-bromo, 6-fluoro, and N1-isopropyl substituents.

Lipophilicity Drug-likeness Membrane permeability ADME

Physicochemical Properties: Increased Density and Altered Acidity vs. Parent Benzotriazole

The introduction of bromine, fluorine, and an isopropyl group significantly alters the bulk physicochemical properties of the benzotriazole core. Predicted values for 5-bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole include a density of 1.67±0.1 g/cm³ and a pKa of -0.44±0.30, in contrast to the experimentally determined density of 1.36 g/cm³ and pKa of 8.37 for 1H-benzotriazole [1]. The boiling point is predicted at 334.0±22.0 °C, compared to 350 °C for the parent compound [2].

Physicochemical properties Density pKa Boiling point

Halogen Substitution Pattern: Critical 5,6-Disubstitution for CK2 Kinase Binding Affinity

Structure-activity relationship (SAR) studies on halogenated benzotriazoles as inhibitors of human protein kinase CK2 have identified substitution at positions 5 and 6 with bromine as crucial for ligand binding [1]. The analysis demonstrated that the thermodynamic contribution of a halogen atom at these peripheral positions is a primary driver of binding affinity, with bromine providing optimal hydrophobic interactions. While 5-bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole was not directly tested, it shares the critical 5-bromo substitution pattern and introduces a fluorine at position 6, which is known to enhance metabolic stability and modulate electronic properties in related heterocyclic scaffolds [2].

Kinase inhibition CK2 Structure-activity relationship Halogen bonding

N1-Substituent Effects: Isopropyl vs. Benzyl on Lipophilicity

The N1-isopropyl group in 5-bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole contributes to a calculated XLogP3 of 2.8. In contrast, the N1-benzyl analog, 1-benzyl-5-bromo-6-fluorobenzotriazole, exhibits a significantly higher XLogP3 of 3.5 [1][2]. This 0.7-unit difference in lipophilicity arises from the larger, more hydrophobic benzyl substituent, which may lead to different solubility, membrane permeability, and off-target binding profiles.

Lipophilicity N1-substituent Structure-property relationship Drug design

Commercial Availability and Purity Profile: Reliable Sourcing for Reproducible Research

5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole is readily available from multiple reputable chemical suppliers with a minimum purity specification of 95-98%, as indicated by product listings from AKSci (95%), Combi-Blocks (98%), and BOC Sciences . This level of purity and consistent availability reduces variability in research outcomes and streamlines procurement for both academic and industrial laboratories.

Chemical sourcing Purity Reproducibility Building blocks

Benchmarking Against 5-Bromo-6-fluoro-beta-carboline: Privileged 5-Bromo-6-fluoro Pharmacophore

The 5-bromo-6-fluoro substitution pattern is recognized as a privileged pharmacophore across different heterocyclic scaffolds. For instance, 5-bromo-6-fluoro-beta-carboline, a structurally distinct compound, has been reported to inhibit IκB kinase (IKK) with an IC50 of 0.002 mM (2 µM) [1]. While this data is not from a benzotriazole scaffold, it highlights the recurring biological relevance of the 5-bromo-6-fluoro motif. The presence of this motif in 5-bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole suggests a potential for similar target engagement in kinase inhibition assays, distinguishing it from benzotriazoles lacking this specific halogenation pattern.

Pharmacophore Kinase inhibition IKK Privileged scaffold

Optimal Application Scenarios for 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole Based on Validated Differentiation Evidence


Medicinal Chemistry: Lead Optimization for Kinase Inhibitors Requiring Balanced Lipophilicity

For projects targeting kinases such as CK2, where hydrophobic interactions in the ATP-binding pocket are critical, 5-bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole offers a validated 5,6-dihalogenated scaffold with an XLogP3 of 2.8 [1]. This lipophilicity is significantly higher than unsubstituted or mono-brominated benzotriazoles (XLogP3 1.0-1.7) but lower than the N1-benzyl analog (XLogP3 3.5), providing a favorable balance between membrane permeability and aqueous solubility [2]. The compound serves as an ideal starting point for synthesizing focused libraries of CK2 or related kinase inhibitors, where the 5-bromo substituent is known to enhance binding affinity and the 6-fluoro group improves metabolic stability [3].

Agrochemical Synthesis: Development of Novel Herbicides or Fungicides with Enhanced Physicochemical Profiles

Fluorinated benzotriazoles have established utility as intermediates for crop protection agents and exhibit intrinsic fungicidal activity [1]. 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole, with its predicted density of 1.67 g/cm³ and altered pKa (-0.44) compared to parent benzotriazole , offers distinct formulation and environmental fate properties. The increased density and acidic pKa may influence soil mobility and plant uptake, while the bromine and fluorine substituents provide synthetic handles for further functionalization into herbicidal or fungicidal lead compounds [2]. Its moderate lipophilicity (XLogP3 2.8) falls within the optimal range for many agrochemical active ingredients [3].

Chemical Biology: Design of Chemical Probes with Defined Physicochemical Properties

In chemical biology, probes require precise control over lipophilicity to minimize non-specific binding and ensure target engagement in complex biological matrices. 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole, with an XLogP3 of 2.8, avoids the excessive lipophilicity (XLogP3 >5) associated with promiscuous binding and assay interference [1]. Its purity profile (95-98%) from commercial sources ensures reproducible conjugation to reporter tags or affinity matrices . The compound can be utilized to synthesize activity-based probes or fluorescent ligands for kinases, leveraging the privileged 5-bromo-6-fluoro pharmacophore for selective target recognition [2].

Synthetic Methodology: Exploration of Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

The presence of both bromine and fluorine substituents on an electron-deficient benzotriazole core makes 5-bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole a valuable substrate for developing and optimizing transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) methodologies [1]. The bromine atom serves as a robust handle for Pd-catalyzed couplings, while the fluorine atom can be selectively displaced under appropriate SNAr conditions, allowing for sequential, orthogonal functionalization . The N1-isopropyl group provides steric protection and influences regioselectivity, making it a superior model substrate for method development compared to unsubstituted or simply halogenated benzotriazoles.

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